molecular formula C15H14FN3O3 B5084849 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5084849
M. Wt: 303.29 g/mol
InChI Key: SZPYQPMAOWSVHO-UHFFFAOYSA-N
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Description

2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide, commonly known as FNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FNPA is a benzamide derivative that has been synthesized through a multi-step process involving various reagents and solvents.

Mechanism of Action

The mechanism of action of FNPA is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. FNPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, FNPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
FNPA has been shown to exhibit potent antitumor activity in vitro and in vivo. The compound has also been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to an increase in acetylcholine levels in the brain. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of FNPA is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for further development as a therapeutic agent for cancer. However, one limitation of FNPA is its low solubility in aqueous solutions, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of FNPA in scientific research. One area of interest is the development of FNPA as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of FNPA in vivo. Another area of interest is the potential use of FNPA as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the mechanism of action of FNPA in the brain and its potential therapeutic effects.

Synthesis Methods

The synthesis of FNPA involves a multi-step process that includes the reaction of 2-fluorobenzoyl chloride with 4-nitroaniline to form 2-fluoro-N-(4-nitrophenyl)benzamide. The resulting compound is then treated with ethylenediamine to form 2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide. The reaction is carried out in a solvent mixture of acetonitrile and dichloromethane under reflux conditions. The yield of the final product is around 60%.

Scientific Research Applications

FNPA has been studied extensively for its potential applications in drug development. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. FNPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, FNPA has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

2-fluoro-N-[2-(4-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-14-4-2-1-3-13(14)15(20)18-10-9-17-11-5-7-12(8-6-11)19(21)22/h1-8,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPYQPMAOWSVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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